molecular formula C8H12N2O2 B12250977 N,N'-Dicyclopropylethanediamide

N,N'-Dicyclopropylethanediamide

Cat. No.: B12250977
M. Wt: 168.19 g/mol
InChI Key: XANPCPRCPHXWCT-UHFFFAOYSA-N
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Description

N,N'-Dicyclopropylethanediamide is a diamide derivative featuring an ethanediamide backbone (NH-C(O)-C(O)-NH) substituted with two cyclopropyl groups at the nitrogen atoms. The cyclopropyl rings introduce significant steric and electronic effects due to their strained three-membered structure, which enhances ring tension and may influence reactivity compared to linear alkyl substituents . Applications for such diamides may include pharmaceutical intermediates or enzyme inhibitors, as seen in related compounds like N,N′-Dipropyloxamide, which exhibits lactate dehydrogenase (LDH-A) inhibition properties in oncology research .

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

N,N'-dicyclopropyloxamide

InChI

InChI=1S/C8H12N2O2/c11-7(9-5-1-2-5)8(12)10-6-3-4-6/h5-6H,1-4H2,(H,9,11)(H,10,12)

InChI Key

XANPCPRCPHXWCT-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C(=O)NC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dicyclopropylethanediamide typically involves the reaction of cyclopropylamine with ethyl chloroformate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of N,N’-Dicyclopropylethanediamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: N,N’-Dicyclopropylethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one or both cyclopropyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride for introducing halogen groups.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives or other substituted amides.

Scientific Research Applications

Chemistry: N,N’-Dicyclopropylethanediamide is used as a building block in organic synthesis

Biology: In biological research, the compound is used to study the effects of cyclopropyl groups on biological activity. It serves as a model compound for understanding the interactions of cyclopropyl-containing molecules with biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features make it a candidate for developing inhibitors or modulators of specific enzymes or receptors.

Industry: In the industrial sector, N,N’-Dicyclopropylethanediamide is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N,N’-Dicyclopropylethanediamide involves its interaction with specific molecular targets. The cyclopropyl groups in the compound can interact with enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N,N′-Dipropyloxamide (C₈H₁₆N₂O₂)

  • Structure : Propyl groups replace cyclopropyl substituents.
  • Synthesis : Prepared via nucleophilic substitution of ethyl oxalate with propylamine, followed by crystallization (X-ray diffraction confirmed planar amide geometry) .

N,N'-Diisopropylcarbodiimide (C₇H₁₄N₂)

  • Structure : Carbodiimide functional group (N=C=N) with isopropyl substituents.
  • Applications : Widely used as a peptide coupling reagent due to its electrophilic carbon center. Reactivity differs fundamentally from ethanediamides, which are amide-based .
  • Safety : Classified as a skin and respiratory irritant, requiring handling precautions (e.g., PPE, ventilation) .

N,N'-Dibenzylethylenediamine (C₁₆H₂₀N₂)

  • Structure : Ethylenediamine backbone with benzyl groups; used as a counterion in penicillin formulations.
  • Solubility : Low water solubility due to aromatic substituents, contrasting with smaller alkyl-substituted diamides .

Substituent Effects on Physical and Chemical Properties

Compound Molecular Weight (g/mol) Substituent Functional Group Boiling Point (°C) Water Solubility
N,N′-Dicyclopropylethanediamide* ~184.2 Cyclopropyl Diamide ~250 (estimated) Low
N,N′-Dipropyloxamide 188.23 Propyl Diamide 265–270 Moderate
N,N-Dimethylacetamide 87.12 Methyl Amide 164–168 High
N,N'-Diisopropylcarbodiimide 126.20 Isopropyl Carbodiimide 145–150 Low

*Estimated based on cyclopropyl molecular contributions. Data for analogs sourced from .

Research Findings and Gaps

  • Synthesis : The crystallographic data for N,N′-Dipropyloxamide highlights the importance of hydrogen bonding in diamide packing, a factor that may differ in cyclopropyl analogs due to steric constraints .
  • Safety Profiles : Carbodiimides like N,N'-Diisopropylcarbodiimide require stringent safety protocols, whereas ethanediamides are generally less reactive but may still necessitate toxicity studies .
  • Pharmacological Potential: Ethylenediamine derivatives (e.g., N,N-Diisopropylethylenediamine in ) are used as chiral ligands or intermediates, suggesting similar applications for cyclopropylethanediamide .

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